molecular formula C21H19ClN2O5 B2446682 METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1357760-46-3

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2446682
CAS No.: 1357760-46-3
M. Wt: 414.84
InChI Key: NXPFQFCLOWAZNB-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a substituted phenyl group, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-6-16-14(8-12)19(10-17(24-16)21(26)28-3)29-11-20(25)23-13-5-7-18(27-2)15(22)9-13/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFQFCLOWAZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, potentially converting the quinoline ring to a tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substituting agents: Halogenated compounds, amines, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the substituted phenyl group can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core and have been used as antimalarial drugs.

    Phenyl-substituted quinolines: Compounds with similar structures but different substituents on the phenyl ring, affecting their reactivity and biological activity.

Uniqueness

METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is significant due to the wide range of biological activities associated with quinoline derivatives. The synthesis typically involves several steps, including the formation of the quinoline ring and subsequent functionalization to introduce the carbamoyl and methoxy groups.

Synthesis Overview:

  • Starting Materials: 3-chloro-4-methoxyphenol, methyl 6-methylquinoline-2-carboxylate.
  • Reagents: Common reagents include coupling agents and bases such as potassium carbonate.
  • Conditions: Reactions are often conducted under reflux conditions to facilitate the formation of the desired product.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. The compound has shown promise in preliminary studies against various cancer cell lines.

Case Study:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through activation of caspase pathways.

Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation, such as topoisomerases.
  • Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of quinoline derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling. For this compound, key steps may include:

  • Carbamoylation: Introducing the 3-chloro-4-methoxyphenyl carbamoyl group via nucleophilic acyl substitution, using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to activate the carbonyl .
  • Etherification: Methoxy group installation via Williamson ether synthesis, requiring controlled base conditions (e.g., K₂CO₃ in DMF) to avoid hydrolysis of sensitive functional groups .
  • Quinoline core formation: Cyclocondensation of aniline precursors with β-keto esters under acid catalysis (e.g., polyphosphoric acid) .

Critical Factors:

  • Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally labile groups (e.g., methoxy).
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification.
  • Monitoring: Use TLC (Rf tracking) or HPLC to assess reaction progress and purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), methylquinoline (δ ~2.5 ppm), and carbamoyl protons (δ ~8–10 ppm). Aromatic splitting patterns confirm substitution positions .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the quinoline core and carbamoyl side chain .
  • Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ peak) and detect fragmentation patterns indicative of carbamate cleavage .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, particularly for the carbamoyl moiety .

Advanced Research Questions

Q. How do the electronic effects of the 3-chloro-4-methoxyphenyl carbamoyl moiety influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Chloro Group: Enhances electrophilicity of the carbamoyl carbonyl, facilitating nucleophilic attack (e.g., by amines or alcohols) .
  • Electron-Donating Methoxy Group: Stabilizes adjacent aromatic rings via resonance, reducing susceptibility to oxidation but potentially hindering electrophilic substitution .
  • Experimental Validation:
    • Hammett Studies: Compare reaction rates of derivatives with varying substituents to quantify electronic effects.
    • DFT Calculations: Model charge distribution across the carbamoyl group to predict reactive sites .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy observed with this quinoline derivative?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Metabolic Stability: Assess hepatic microsome clearance to identify labile groups (e.g., ester hydrolysis) .
    • Plasma Protein Binding: Use equilibrium dialysis to measure free drug concentration, which may differ in vitro vs. in vivo .
  • Formulation Optimization: Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Species-Specific Metabolism: Compare metabolite profiles across animal models (e.g., rodent vs. primate) to align preclinical and clinical outcomes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., cytochrome P450 or kinases). Focus on:
    • Hydrogen Bonding: Carbamoyl and methoxy groups as key interaction sites .
    • Steric Compatibility: Methyl groups at the 6-position may hinder binding to narrow active sites .
  • MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation effects) .

Q. What structural modifications enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Ester-to-Amide Conversion: Replace the methyl ester with a tert-butyl carbamate to resist esterase-mediated hydrolysis .
  • Methoxy Substituent Optimization: Fluorine substitution at the 4-methoxy position improves metabolic stability while retaining electron-donating effects .
  • Pro-drug Design: Mask polar groups (e.g., carboxylate) with cleavable linkers activated in target tissues .

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